molecular formula C35H69NO4 B12569682 N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide CAS No. 195054-32-1

N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide

Cat. No.: B12569682
CAS No.: 195054-32-1
M. Wt: 567.9 g/mol
InChI Key: AVQGTHFGGZDDIT-UHFFFAOYSA-N
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Description

N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a dihydroxypropyl group and a long-chain fatty acid amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide typically involves multiple steps. One common method includes the reaction of a chiral epoxide with a nitrogen heterocyclic carbene (NHC), followed by rearrangement to form the desired amide . This process is highly enantioselective and yields the compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of deep eutectic solvents (DES) to enhance the efficiency and eco-friendliness of the process . These solvents help in reducing the environmental impact and improving the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by using peroxides or other oxidizing agents.

    Reduction: Common reducing agents such as sodium borohydride can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, especially at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Peroxides, transition metal complexes.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, tosylates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide involves its interaction with specific molecular targets and pathways. For instance, as a contrast agent, it works by blocking X-rays, allowing for the visualization of body structures containing iodine . This compound’s unique structure enables it to interact with various biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide stands out due to its long-chain fatty acid amide structure, which imparts unique properties such as enhanced solubility and specific interactions with biological molecules. This makes it particularly valuable in both research and industrial applications.

Properties

CAS No.

195054-32-1

Molecular Formula

C35H69NO4

Molecular Weight

567.9 g/mol

IUPAC Name

N-(2,3-dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide

InChI

InChI=1S/C35H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(39)33(35(40)36-30-32(38)31-37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,37-38H,3-31H2,1-2H3,(H,36,40)

InChI Key

AVQGTHFGGZDDIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCCCC)C(=O)NCC(CO)O

Origin of Product

United States

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